molecular formula C25H30N2O4S B11405394 N-(2-methoxyethyl)-2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyethyl)-2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11405394
M. Wt: 454.6 g/mol
InChI Key: QUCBEHKQBGNXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran ring, a benzothiophene ring, and various functional groups that contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzofuran and benzothiophene rings, followed by the introduction of the methoxyethyl and acetamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the functional groups attached to the benzofuran and benzothiophene rings.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-Methoxyethyl)-3,4-methylenedioxyamphetamine: This compound has a similar methoxyethyl group but differs in its overall structure and biological activity.

    N-(2-Methoxyethyl)-4-({4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide: This compound shares the methoxyethyl group but has different functional groups and pharmacological properties.

The uniqueness of N-(2-METHOXYETHYL)-2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-15(2)16-8-9-20-19(12-16)17(14-31-20)13-22(28)27-25-23(24(29)26-10-11-30-3)18-6-4-5-7-21(18)32-25/h8-9,12,14-15H,4-7,10-11,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

QUCBEHKQBGNXQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.